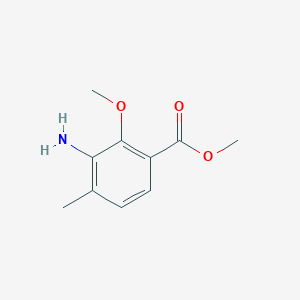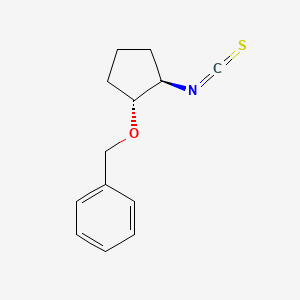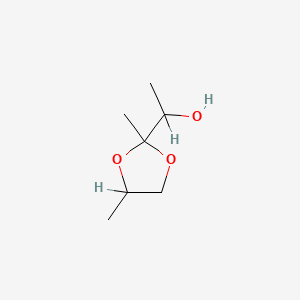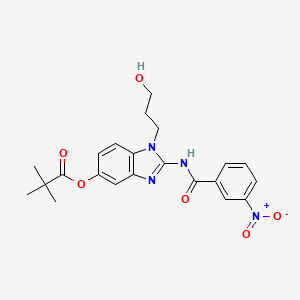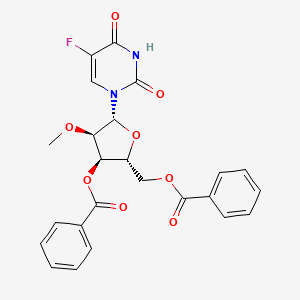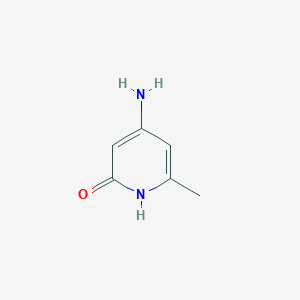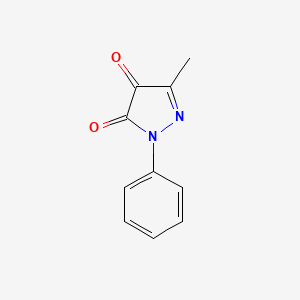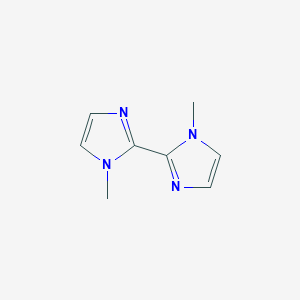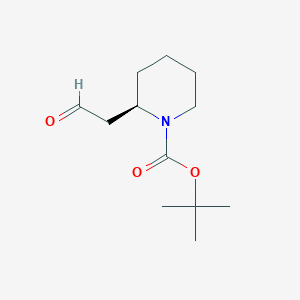
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxoethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate include:
- tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl (2R)-2-(2-oxoethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications.
特性
CAS番号 |
639458-46-1 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.3 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m1/s1 |
InChIキー |
VPUHJQDNBOTMSI-SNVBAGLBSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC=O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



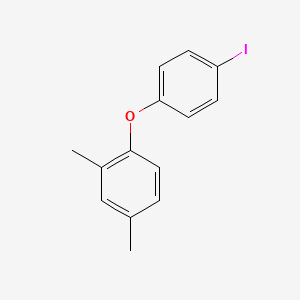
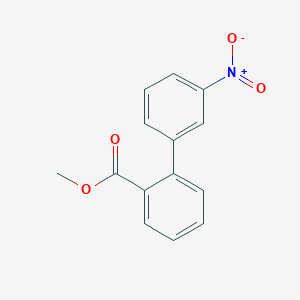
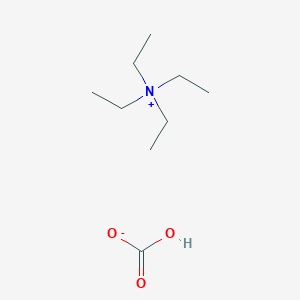
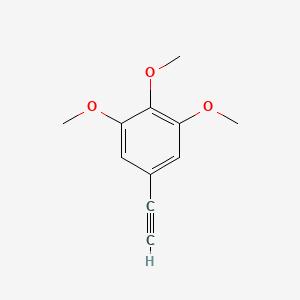
![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1610094.png)
